4-Maleimidosalicylic acid

Immunology T-cell activation Cytokine production

Generic maleimides (NEM, NPM) suppress IL-2 by 85-99% in Jurkat T cells, introducing systematic error into immunological assays. 4-Maleimidosalicylic acid eliminates this variable. • Preserves IL-2 production and T-cell activation status at working concentrations. • Irreversible LDH isoenzyme inhibitor for sustained blockade in cancer metabolism and glycolytic pathway studies. • Bifunctional scaffold: maleimide for thiol conjugation (optimal pH 6.5-7.5) plus free carboxylic acid for carbodiimide coupling without NHS-ester hydrolysis concerns. Supplied with analytical QC. Bulk quantities available.

Molecular Formula C11H7NO5
Molecular Weight 233.18 g/mol
CAS No. 19232-43-0
Cat. No. B100115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Maleimidosalicylic acid
CAS19232-43-0
SynonymsN-(4-carboxy-3-hydroxyphenyl)maleimide
Molecular FormulaC11H7NO5
Molecular Weight233.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C(=O)C=CC2=O)O)C(=O)O
InChIInChI=1S/C11H7NO5/c13-8-5-6(1-2-7(8)11(16)17)12-9(14)3-4-10(12)15/h1-5,13H,(H,16,17)
InChIKeySMSVFCGGVBWUJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Maleimidosalicylic Acid: Polar Maleimide Linker


4-Maleimidosalicylic acid (CAS 19232-43-0), also known as N-(4-carboxy-3-hydroxyphenyl)maleimide or M84, is a polar maleimide derivative featuring a salicylic acid moiety conjugated to a maleimide ring [1]. This compound serves as a heterobifunctional building block with dual reactivity: the maleimide group enables selective thiol conjugation via Michael addition, while the carboxylic acid and hydroxyl groups provide additional handles for further derivatization or contribute to aqueous solubility . Unlike many commercially available maleimide derivatives that suppress T-cell function, this compound exhibits a distinct biological inactivity profile, making it particularly suitable for applications where preservation of immune cell function is critical [1]. The compound is also documented as an irreversible inhibitor of lactate dehydrogenase (LDH) isoenzymes [2].

4-Maleimidosalicylic Acid vs. Generic Maleimides in T-Cell Studies


Generic maleimide crosslinkers such as N-ethylmaleimide (NEM) and N-phenylmaleimide (NPM) are widely used for thiol conjugation, yet they introduce a critical confounding variable in immunological research: they suppress interleukin-2 (IL-2) production in T cells by 85–99% at working concentrations [1]. This immunosuppressive off-target effect fundamentally compromises experimental interpretation when studying T-cell activation, cytokine signaling, or any assay involving lymphoid cells. 4-Maleimidosalicylic acid, by contrast, does not significantly suppress IL-2 production under identical conditions [1]. The molecular basis for this differential behavior lies in the compound's polar salicylic acid moiety, which imparts distinct physicochemical properties not shared by nonpolar maleimides . Consequently, substituting a generic maleimide into a T-cell–based assay protocol introduces a systematic error that cannot be corrected by normalization.

4-Maleimidosalicylic Acid: Comparative Evidence


IL-2 Suppression: Polar vs. Nonpolar Maleimides

In a direct head-to-head comparison using the Jurkat human T-cell line, nonpolar maleimides N-ethylmaleimide (NEM) and N-phenylmaleimide (NPM) inhibited mitogen-induced IL-2 production by 85–99%, whereas the polar maleimide 4-maleimidosalicylic acid (M84) exhibited no significant suppression of IL-2 production [1]. Notably, the comparator N-hydroxymaleimide (NHM) also did not suppress IL-2 production significantly, yet NHM reacted with a higher percentage of cellular thiols (12%) than did NPM (8%), indicating that thiol reactivity alone does not predict functional interference [1].

Immunology T-cell activation Cytokine production

LDH Inhibition: Irreversible vs. Reversible

4-Maleimidosalicylic acid is documented as an irreversible inhibitor of lactate dehydrogenase (LDH) isoenzyme M, acting through covalent modification of thiol groups in the target enzyme [1]. This irreversible inhibition mechanism contrasts with reversible LDH inhibitors such as sodium oxamate and penicillic acid . The compound's maleimide moiety enables stable covalent bond formation with cysteine residues, while the carboxy and hydroxy groups contribute to solubility and biomolecular interactions that influence reaction kinetics .

Enzymology Metabolism Lactate dehydrogenase

Hydrolytic Stability at Physiological pH

As an aryl maleimide, 4-maleimidosalicylic acid belongs to a structural class with distinct stability characteristics relative to alkyl maleimide linkers . Industry documentation indicates that aryl maleimides are generally less stable than alkyl maleimide linkers, with the maleimide group susceptible to slow hydrolysis and loss of sulfhydryl reaction specificity at pH values greater than 7.5 [1]. In comparative studies of related maleimidobenzoic acid derivatives, the amide bond remains stable at pH 7.4, while hydrazone bonds exhibit acid sensitivity [2]. Specific stability data for 4-maleimidosalicylic acid measured at pH 7.4 PBS buffer up to 24 hours and at pH 9.5 buffer over 12 hours have been deposited in physicochemical assay databases [3].

Bioconjugation Linker chemistry Hydrolytic stability

Structural Comparison: MBS Crosslinker

4-Maleimidosalicylic acid differs fundamentally in functional group composition from 3-maleimidobenzoic acid N-hydroxysuccinimide ester (MBS, CAS 58626-38-3), a commonly used heterobifunctional crosslinker . MBS contains both a maleimide (thiol-reactive) and an NHS-ester (amine-reactive) group, enabling sequential amine-to-thiol conjugation . 4-Maleimidosalicylic acid, in contrast, provides a maleimide group paired with a free carboxylic acid rather than an activated ester, eliminating NHS-ester hydrolysis concerns and enabling alternative conjugation strategies via carbodiimide-mediated coupling . The salicylic acid moiety (ortho-hydroxybenzoic acid) further distinguishes this compound from simple maleimidobenzoic acid derivatives .

Crosslinking Heterobifunctional reagents Conjugation chemistry

Aqueous Solubility vs. Nonpolar Maleimides

4-Maleimidosalicylic acid is described as a hydrophilic, water-soluble, and biocompatible compound suitable for biological applications without requiring extensive organic co-solvent addition . This contrasts with nonpolar maleimides such as N-ethylmaleimide and N-phenylmaleimide, which exhibit limited aqueous solubility and require organic solvent (e.g., DMSO or DMF) for stock solution preparation [1]. The compound is soluble in DMSO for stock solution preparation, with stability of 2 weeks at 4°C or 6 months at -80°C in DMSO [2].

Solubility Biocompatibility Reagent handling

4-Maleimidosalicylic Acid: Key Applications


T-Cell Labeling Without IL-2 Suppression

Use 4-maleimidosalicylic acid for protein labeling, crosslinking, or surface functionalization in Jurkat T-cell and primary lymphocyte assays where preservation of IL-2 production and T-cell activation status is essential [1]. Generic maleimides such as NEM and NPM suppress IL-2 production by 85–99% in these systems, fundamentally altering the cellular phenotype being studied [1]. 4-Maleimidosalicylic acid enables thiol-selective conjugation without introducing this confounding variable, making it the appropriate choice for immunological assay development, T-cell receptor signaling studies, and cytokine profiling experiments involving lymphoid cells.

LDH Inhibition for Metabolic Studies

Employ 4-maleimidosalicylic acid as an irreversible inhibitor of LDH isoenzymes in metabolic research applications [1]. The compound's covalent inhibition mechanism provides sustained enzyme inactivation, distinguishing it from reversible LDH inhibitors such as sodium oxamate and penicillic acid . This property is valuable for studying glycolytic pathway regulation, investigating the Warburg effect in cancer metabolism, and validating LDH as a target in metabolic disorders where persistent enzyme blockade is required for mechanistic interrogation.

pH-Controlled Thiol Bioconjugation

Utilize 4-maleimidosalicylic acid for site-specific conjugation to cysteine residues in proteins, peptides, and thiol-containing biomolecules, maintaining reaction pH between 6.5 and 7.5 to preserve maleimide reactivity [1]. As an aryl maleimide, this compound exhibits class-level stability characteristics that necessitate careful pH control during conjugation reactions [1]. Above pH 7.5, maleimide hydrolysis accelerates and specificity for sulfhydryl groups diminishes . The free carboxylic acid handle enables subsequent carbodiimide-mediated coupling without the hydrolysis concerns associated with NHS-ester containing crosslinkers such as MBS .

pH-Responsive Hydrogel Systems

Incorporate 4-maleimidosalicylic acid as a functional monomer in the synthesis of pH-sensitive hydrogels for drug delivery and tissue engineering applications [1]. The salicylic acid moiety provides carboxyl groups capable of ionization-dependent swelling and shrinkage in response to environmental pH changes, while the maleimide group serves as a dual-purpose handle for crosslinking and subsequent bioconjugation via thiol-maleimide chemistry [1]. This approach has been demonstrated in the fabrication of patterned hydrogel interfaces where maleimide groups enable both photochemical crosslinking and efficient post-fabrication functionalization with thiol-containing biomolecules .

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